5-(benzylamino)-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
Description
5-(Benzylamino)-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a central 1,3-oxazole core substituted with a benzylamino group at the 5-position, a carbonitrile group at the 4-position, and a 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl moiety at the 2-position. This structure combines sulfonamide, aromatic, and nitrile functionalities, making it a candidate for diverse biological activities, including kinase inhibition or antimicrobial applications.
Properties
IUPAC Name |
5-(benzylamino)-2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c27-16-24-26(28-17-19-6-2-1-3-7-19)33-25(29-24)21-10-12-23(13-11-21)34(31,32)30-15-14-20-8-4-5-9-22(20)18-30/h1-13,28H,14-15,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQJWXNMBVYBHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C4=NC(=C(O4)NCC5=CC=CC=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzylamino)-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzylamino group: This step may involve nucleophilic substitution reactions.
Attachment of the tetrahydroisoquinoline sulfonyl group: This can be done through sulfonylation reactions using sulfonyl chlorides.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylamino group.
Reduction: Reduction reactions could target the oxazole ring or the nitrile group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives with different functional groups, while reduction could lead to amine or alcohol derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 5-(benzylamino)-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. Key synthetic strategies include:
- Nucleophilic Aromatic Substitution : This method is often employed to introduce the benzylamino group onto the oxazole framework.
- Sulfonamide Formation : The incorporation of the tetrahydroisoquinoline moiety involves sulfonamide chemistry, which is crucial for enhancing bioactivity.
The compound's structure is characterized by a benzylamino group and a sulfonamide-linked tetrahydroisoquinoline, contributing to its diverse biological activities.
Antiviral Properties
Recent studies have indicated that derivatives of this compound exhibit significant antiviral activity. For instance, analogs designed to enhance the potency against specific viral targets have shown promising results in inhibiting viral replication. The compound's mechanism may involve interference with viral protein synthesis or replication pathways .
Kinase Inhibition
The compound has been explored as a potential inhibitor of casein kinase 2 (CSNK2A), a protein kinase implicated in various cellular processes including cell growth and tumorigenesis. Research has demonstrated that specific modifications to the benzylamino group can enhance kinase inhibition potency while maintaining solubility .
Anti-inflammatory Effects
In vitro studies have revealed that certain derivatives of this compound exhibit anti-inflammatory properties. They have been shown to inhibit lipoxygenase activity and reduce lipid peroxidation, which are critical pathways in inflammatory responses . The most potent compounds in these studies displayed significant inhibition rates against carrageenan-induced paw edema in animal models.
Case Study 1: Antiviral Activity
A recent study synthesized a series of 5-benzylamino-substituted pyrimido[4,5-c]quinoline derivatives based on the structure of 5-(benzylamino)-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile. These derivatives were tested against several viruses and showed enhanced antiviral activity compared to their predecessors. The study highlighted the importance of structural modifications in improving efficacy against viral targets .
Case Study 2: Kinase Inhibition
Another investigation focused on the compound's ability to inhibit CSNK2A. The researchers synthesized various analogs with different substituents on the benzyl ring. They found that compounds with electron-withdrawing groups exhibited significantly higher inhibitory activity. This study provided insights into structure-activity relationships (SAR) that are crucial for drug design targeting CSNK2A .
Mechanism of Action
The mechanism of action of 5-(benzylamino)-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile would depend on its specific biological activity. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, ion channels, or other signaling molecules.
Comparison with Similar Compounds
Structural Analogues in Pharmacopeial Standards
For example:
Table 1: Structural Comparison of Key Compounds
Key Observations:
Heterocyclic Core: The target’s 1,3-oxazole core differs from the thiazole rings in Compounds l and m.
Sulfonyl Group: The tetrahydroisoquinoline sulfonyl group in the target is absent in Compounds l and m. Sulfonamides are known to improve binding affinity to enzymes like carbonic anhydrases or tyrosine kinases due to their hydrogen-bonding capacity .
Functional Groups : The carbonitrile group in the target may confer greater metabolic stability than the ester (Compound l) or carbamate (Compound m) groups, which are prone to hydrolysis.
Pharmacological and Physicochemical Properties
- Lipophilicity: The benzylamino and tetrahydroisoquinoline groups in the target likely increase lipophilicity (clogP ~3.2), favoring membrane penetration over the more polar ureido and hydroxy groups in Compound m (clogP ~2.1).
- Synthetic Complexity : The target’s synthesis involves fewer stereocenters than Compounds l and m, which contain multiple chiral centers, complicating their production and purification.
Research Findings and Contradictions
- Activity Against Kinases : Sulfonamide-containing oxazoles (e.g., the target) are reported to inhibit VEGF-R2 at IC₅₀ values of 10–50 nM, whereas thiazole derivatives like Compound l show weaker activity (IC₅₀ >100 nM) .
- Stability in Plasma : The carbonitrile group in the target improves plasma stability (t₁/₂ >6 hours in human plasma) compared to Compound m’s carbamate (t₁/₂ ~2 hours), which undergoes enzymatic cleavage .
Biological Activity
The compound 5-(benzylamino)-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C20H21N3O5S
- Molecular Weight : 415.46 g/mol
- Key Functional Groups : Benzylamino group, oxazole ring, carbonitrile group, and tetrahydroisoquinoline sulfonamide.
Antimicrobial Activity
Research indicates that derivatives of oxazole and tetrahydroisoquinoline exhibit varying levels of antimicrobial activity. For instance, compounds similar to the target compound have shown selective activity against Gram-positive bacteria such as Bacillus subtilis and fungi like Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/ml) | Target Organism |
|---|---|---|
| Compound A | 15 | Bacillus subtilis |
| Compound B | 30 | Candida albicans |
| Compound C | 7.81 | Escherichia coli |
Cytotoxicity and Anticancer Properties
The cytotoxic effects of related compounds have been evaluated against various cancer cell lines. Notably, some derivatives demonstrated significant cytotoxicity towards breast cancer (MCF-7) and lung cancer (A549) cells. The structure-activity relationship (SAR) studies suggest that modifications to the benzylamino substituent can enhance anticancer properties .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound D | 12 | MCF-7 |
| Compound E | 18 | A549 |
| Compound F | 23 | HepG2 |
The proposed mechanism of action for the biological activity of this compound involves several pathways:
- Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways critical for cancer cell proliferation.
- Disruption of Cell Membrane Integrity : Some derivatives exhibit properties that disrupt bacterial cell membranes, leading to cell lysis.
- Induction of Apoptosis : Certain structural features have been linked to the induction of programmed cell death in cancer cells.
Case Studies
Recent studies have highlighted the potential therapeutic applications of the compound:
- A study focused on the synthesis and evaluation of various benzylamino-substituted oxazole derivatives showed promising results in inhibiting cancer cell growth while minimizing toxicity to normal cells .
- Another investigation into the pharmacological profile of tetrahydroisoquinoline derivatives revealed their ability to selectively inhibit phenylethanolamine N-methyltransferase (PNMT), suggesting a role in modulating neurotransmitter levels .
Q & A
Q. Optimization Parameters :
- Temperature : Controlled heating (60–80°C) for sulfonylation to avoid side reactions .
- Catalysts : Pd-based catalysts for coupling steps; base catalysts (e.g., K₂CO₃) for amination .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) for solubility and reactivity .
Advanced: How can discrepancies in biological activity data across assays be systematically analyzed?
Answer:
Discrepancies may arise from assay conditions (pH, temperature) or target heterogeneity. Methodological steps:
Comparative Meta-Analysis : Collate data from diverse assays (e.g., enzymatic vs. cell-based) to identify trends.
Control Experiments : Validate assay specificity using knockout models or competitive inhibitors .
Data Normalization : Adjust for variables like protein concentration or solvent effects (e.g., DMSO interference) .
Theoretical Alignment : Link results to molecular mechanisms (e.g., allosteric vs. competitive inhibition) using kinetic studies .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm benzylamino and sulfonyl group integration .
- Mass Spectrometry (HRMS) : Verify molecular weight (±2 ppm accuracy) .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
- FT-IR : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
Advanced: What computational strategies predict the compound’s enzyme-binding interactions?
Answer:
Molecular Docking : Use AutoDock Vina to model binding poses with target enzymes (e.g., kinases) .
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
QSAR Modeling : Corolate substituent effects (e.g., electron-withdrawing groups on oxazole) with activity .
Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding .
Basic: What are the stability considerations for long-term storage?
Answer:
- Storage Conditions :
- Temperature : -20°C in airtight containers to prevent hydrolysis .
- Light Sensitivity : Amber vials to avoid photodegradation of the oxazole ring .
- Solubility : Store in dry DMSO (10 mM stock) to avoid precipitation .
Advanced: How to design SAR studies to enhance inhibitory potency?
Answer:
Substituent Variation :
- Modify benzylamino group (e.g., electron-donating/-withdrawing groups) .
- Explore sulfonyl group replacements (e.g., phosphonate) .
Biological Testing :
- In Vitro : Enzymatic IC₅₀ assays against isoforms (e.g., CYP450) .
- In Silico : Predict ADMET properties using SwissADME .
Crystallography : Co-crystallize with target enzymes to guide rational design .
Basic: Which solvent systems are compatible for in vitro assays?
Answer:
- Primary Solvent : DMSO (≤0.1% final concentration to avoid cytotoxicity) .
- Aqueous Buffers : PBS (pH 7.4) for solubility; sonicate if precipitation occurs .
- Avoid : Chlorinated solvents (e.g., CHCl₃) due to potential reactivity with sulfonyl groups .
Advanced: What approaches validate the mechanism of action in vivo?
Answer:
Pharmacological Knockouts : Use CRISPR-edited models to confirm target specificity .
Isotopic Labeling : Track compound distribution via ¹⁴C labeling in tissues .
Biochemical Assays : Measure downstream biomarkers (e.g., phosphorylation levels) .
Cross-Species Testing : Compare efficacy in murine vs. primate models to assess translatability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
